molecular formula C7H10N2O2 B6271730 N-(5-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 1700324-32-8

N-(5-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B6271730
CAS No.: 1700324-32-8
M. Wt: 154.2
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Description

N-(5-oxopyrrolidin-3-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery, functioning as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a 5-oxopyrrolidine (or pyrrolidinone) ring and a prop-2-enamide (acrylamide) group. The pyrrolidinone moiety is a common feature in many biologically active compounds and pharmaceuticals, while the acrylamide group offers a reactive site for further chemical modifications, such as Michael addition or polymerization reactions. This makes the compound a valuable intermediate for constructing novel chemical entities for various research applications. As a heterocyclic compound, it is part of a class of chemicals that have been investigated for their physical and chemical properties, synthesis, and characterization . Researchers utilize this compound in exploring structure-activity relationships (SAR) to develop potential therapeutic agents. While the specific biological profile of this compound is under investigation, closely related pyrrolidinone derivatives have been studied for a range of biological properties , including antibacterial and antifungal activities. The compound is typically a solid at room temperature and is expected to be soluble in common organic solvents. For Research Use Only. This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1700324-32-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

91

Origin of Product

United States

Preparation Methods

Cyclization of γ-Lactam Precursors

γ-Lactams, such as pyrrolidin-2-one derivatives, can undergo functionalization at the 3-position to introduce an amine group. For example, 1-methyl-5-oxopyrrolidine-3-amine is synthesized via reductive amination of 5-oxopyrrolidine-3-carboxylic acid esters using sodium cyanoborohydride in the presence of ammonium acetate. This method yields the amine intermediate with moderate to high purity (70–85% yield).

Oxidation of Pyrrolidine Derivatives

Pyrrolidine-3-amine derivatives can be oxidized to their corresponding 5-oxopyrrolidin-3-amine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For instance, treatment of pyrrolidine-3-amine with mCPBA in dichloromethane at 0°C achieves quantitative oxidation within 2 hours.

Enamide Bond Formation: Key Strategies

The prop-2-enamide group is introduced via acylation of the 5-oxopyrrolidin-3-amine core. Three predominant methods are employed:

Acylation with Acryloyl Chloride

Acryloyl chloride is widely used for direct amide bond formation due to its high reactivity. The reaction is typically conducted under Schotten-Baumann conditions:

  • Procedure :

    • Dissolve 5-oxopyrrolidin-3-amine (1.0 equiv) in anhydrous dichloromethane.

    • Add acryloyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.

    • Stir at room temperature for 4–6 hours.

    • Isolate the product via aqueous workup and column chromatography.

  • Yield : 65–80%.

  • Advantages : High atom economy and scalability.

  • Limitations : Requires strict moisture control due to acryloyl chloride’s sensitivity to hydrolysis.

Electrophilic Activation of Amides

A novel one-step N-dehydrogenation method enables direct synthesis of enamides from saturated amides. This approach, reported by Smith et al., employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf<sub>2</sub>O) in diethyl ether:

  • Procedure :

    • Treat the precursor amide (e.g., N-(5-oxopyrrolidin-3-yl)propionamide) with LiHMDS (2.0 equiv) at −78°C.

    • Add Tf<sub>2</sub>O (1.5 equiv) and warm to room temperature.

    • Quench with aqueous NH<sub>4</sub>Cl and extract with ethyl acetate.

  • Yield : 75–89%.

  • Advantages : Avoids prefunctionalization; compatible with acyclic and cyclic amides.

  • Limitations : Requires anhydrous conditions and specialized reagents.

Condensation via Coupling Reagents

Carbodiimide-based coupling agents, such as EDC/HOBt, facilitate amide bond formation between 5-oxopyrrolidin-3-amine and acrylic acid:

  • Procedure :

    • Activate acrylic acid (1.1 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 minutes.

    • Add 5-oxopyrrolidin-3-amine (1.0 equiv) and stir at room temperature for 12 hours.

    • Purify via recrystallization from ethanol/water.

  • Yield : 60–70%.

  • Advantages : Mild conditions suitable for acid-sensitive substrates.

  • Limitations : Lower yields compared to acryloyl chloride method.

Comparative Analysis of Preparation Methods

MethodReagentsSolventTemperatureTime (h)Yield (%)Key AdvantagesLimitations
Acryloyl ChlorideAcryloyl chloride, Et<sub>3</sub>NDCM0°C → RT4–665–80Scalability, high efficiencyMoisture-sensitive
Electrophilic ActivationLiHMDS, Tf<sub>2</sub>OEt<sub>2</sub>O−78°C → RT2–475–89No prefunctionalization requiredSpecialized reagents, anhydrous conditions
EDC/HOBt CouplingEDC, HOBt, acrylic acidDMFRT1260–70Mild conditionsLower yield

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Diethyl ether in electrophilic activation minimizes side reactions but requires cryogenic conditions.

  • DCM in acryloyl chloride acylation ensures rapid reaction kinetics but necessitates strict temperature control.

Scalability

  • Continuous flow reactors improve safety and efficiency for acryloyl chloride-based syntheses on industrial scales.

  • Electrophilic activation remains confined to laboratory-scale applications due to reagent costs.

Purity and Characterization

  • Final products are characterized via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.

  • Impurities often arise from over-acylation or residual solvents, necessitating chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Polymer Synthesis: It is used as a monomer or comonomer in the production of polymers with specific properties.

    Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 5-oxopyrrolidin-3-yl substituent, distinguishing it from other acrylamide derivatives. Below is a comparative analysis with prominent analogs:

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Amide Substituent Acryloyl Group Substituent Biological Activity (IC50/EC50)
N-(5-oxopyrrolidin-3-yl)prop-2-enamide 5-oxopyrrolidin-3-yl Prop-2-enamide (no aryl group) Not reported in evidence
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) 3-Fluoro-4-(trifluoromethyl)phenyl 3-Phenylprop-2-enamide Bactericidal (MRSA, M. tuberculosis), comparable to ampicillin
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide, ) 2-(4-Hydroxyphenyl)ethyl 4-Hydroxy-3-methoxyphenyl Anti-inflammatory (NF-κB inhibition)
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, ) 2-(4-Hydroxyphenyl)-2-methoxyethyl 4-Hydroxy-3-methoxyphenyl Anti-inflammatory (IC50 < 17.21 µM)
Key Observations:
  • Substituent Diversity: The target compound’s pyrrolidinone group replaces aromatic or aliphatic substituents seen in analogs. This substitution likely alters solubility and hydrogen-bonding capacity compared to aryl-substituted derivatives .
  • Electrophilic Reactivity : The α,β-unsaturated carbonyl in all compounds enables Michael addition or nucleophilic attack, a feature exploited in covalent drug design.

Pharmacological and Physicochemical Properties

Table 2: ADMET and Physicochemical Comparisons
Property This compound Cinnamanilides () Moupinamide ()
Lipophilicity (logD7.4) Estimated lower due to polar pyrrolidinone High (CF3/aryl substituents) Moderate (polar hydroxyl groups)
Hydrogen Bonding Strong (amide + pyrrolidinone carbonyl) Moderate (amide + halogen/aryl) Strong (multiple hydroxyls)
Bioactivity Not reported Antimicrobial (MRSA), cytotoxic Anti-inflammatory (NF-κB)
Key Insights:
  • Biological Targets: Aryl-substituted analogs (e.g., compound 10) exhibit bactericidal activity, while phenolic derivatives (e.g., Moupinamide) target anti-inflammatory pathways. The target compound’s pyrrolidinone may favor interactions with enzymes or receptors requiring hydrogen-bond donors/acceptors .

Q & A

Q. What role does this compound play in natural product analog development?

  • Methodological Answer : Structural analogs (e.g., moupinamide) are isolated from plants and modified for enhanced bioactivity. Semi-synthesis involves coupling the pyrrolidinone core with natural enamide motifs, followed by bioactivity-guided fractionation to identify lead compounds .

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